molecular formula C17H17N5O2S3 B6578014 N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 1172724-17-2

N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6578014
CAS No.: 1172724-17-2
M. Wt: 419.6 g/mol
InChI Key: SPYOAFLGDHQBKN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-acetamide moiety and a thiophen-2-yl carbamoyl urea group. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c23-13(18-9-8-12-5-2-1-3-6-12)11-26-17-22-21-16(27-17)20-15(24)19-14-7-4-10-25-14/h1-7,10H,8-9,11H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYOAFLGDHQBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Thiadiazole Substituents Acetamide Substituents Biological Activity (Reported) Reference ID
Target Compound 5-(thiophen-2-yl carbamoyl)amino N-(2-phenylethyl) Not explicitly reported (inferred) -
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 5-amino N-[2-chloro-5-(trifluoromethyl)phenyl] Antimicrobial, anticancer
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 5-(p-tolyl ureido) N-(4-nitrophenyl) Not reported (structural analog)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl acetamide 5-ethyl N-sulfamoylphenyl Antimicrobial (inferred)

Key Observations :

  • Aromatic Substituents : The thiophen-2-yl group in the target compound may offer superior π-π stacking compared to phenyl or p-tolyl groups in , influencing target selectivity .
  • Polarity : The sulfanyl (-S-) linkage in all analogs improves aqueous solubility compared to purely alkyl chains .

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Activity Profile Mechanism (Inferred) Reference ID
5-R-amino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Anticonvulsant, anticancer (in vitro) Free radical scavenging, tubulin inhibition
N-(substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide Analgesic, antipyretic COX inhibition
Bis(azolyl)sulfonamidoacetamides Antimicrobial (broad-spectrum) Enzyme inhibition (e.g., DHPS)

Inferences for the Target Compound :

  • The thiophen-2-yl group may enhance binding to cysteine proteases or kinases due to sulfur’s nucleophilicity .
  • The phenylethyl chain could confer CNS activity, similar to anticonvulsant thiadiazoles in .

Q & A

Basic: What are the critical steps and considerations in synthesizing this compound?

Answer:
The synthesis typically involves:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under controlled conditions (e.g., refluxing in ethanol with HCl) to form the 1,3,4-thiadiazole ring .

Acylation Reactions : Introducing the phenylethyl and thiophen-2-yl carbamoyl groups via nucleophilic substitution or coupling reactions. For example, reacting thiadiazole-thiol intermediates with chloroacetamide derivatives in the presence of triethylamine (Et₃N) as a base .

Optimization : Key parameters include solvent choice (e.g., dry benzene or DMF), temperature control (0–80°C), and reaction time (12–24 hrs) to minimize side products .

Key Data for Synthesis:

ParameterTypical Conditions
SolventDry benzene, DMF, or ethanol
Temperature0°C (initial), room temp (final)
Catalysts/ReagentsEt₃N, NaH, or AlCl₃
Reaction Time12–48 hours

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm aromatic proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, ensuring purity >95% .
  • Infrared Spectroscopy (IR) : Detect functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

Basic: How can researchers assess the compound’s stability under experimental conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 200°C) .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • pH Sensitivity : Test solubility and stability in buffers (pH 1–12) over 24–72 hours; thiadiazole rings may hydrolyze under strongly acidic/basic conditions .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

Solubility Assessment : Poor solubility may limit in vivo efficacy. Use DLS (Dynamic Light Scattering) to measure aggregation in PBS or cell media .

Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .

Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .

Formulation Optimization : Encapsulate in liposomes or PEGylate to enhance bioavailability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Systematic Functional Group Substitution :
    • Replace the thiophen-2-yl carbamoyl group with furan or pyridine analogs to test π-π stacking interactions .
    • Modify the phenylethyl chain length to alter lipophilicity (logP) .
  • Computational Modeling :
    • Use molecular docking (AutoDock Vina) to predict binding affinity for targets like cyclooxygenase-2 (COX-2) or kinases .
    • Perform MD simulations (>100 ns) to assess conformational stability in binding pockets .

Example SAR Findings:

ModificationBioactivity Change
Trifluoromethyl substitutionIncreased COX-2 inhibition
Methylation of thiadiazole-SReduced cytotoxicity

Advanced: How to investigate molecular interactions with biological targets?

Answer:

Biochemical Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for enzyme targets .
  • Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .

Structural Biology :

  • Co-crystallize the compound with target proteins (e.g., COX-2) to resolve interaction motifs (e.g., hydrogen bonds with Arg120) .

Cellular Imaging :

  • Use confocal microscopy with fluorescently tagged analogs to track subcellular localization .

Advanced: How to address low yield in large-scale synthesis?

Answer:

  • Scale-Up Adjustments :
    • Replace batch reactors with flow chemistry to improve heat/mass transfer .
    • Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) .
  • Purification :
    • Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher recovery .

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